2,6-Dibromo-3-nitrobenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3Br2NO4 |
|---|---|
Molecular Weight |
324.91 g/mol |
IUPAC Name |
2,6-dibromo-3-nitrobenzoic acid |
InChI |
InChI=1S/C7H3Br2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12) |
InChI Key |
CFMLBYUKCFEXQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(=O)O)Br |
Origin of Product |
United States |
Contextualization Within Substituted Benzoic Acids
Substituted benzoic acids are a class of organic compounds that have a carboxyl group attached to a benzene (B151609) ring, which also bears other functional groups. The nature and position of these substituents profoundly influence the physical and chemical properties of the benzoic acid derivative. libretexts.orgopenstax.orglibretexts.org Electron-withdrawing groups, such as halogens and nitro groups, increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion through inductive and resonance effects. libretexts.orgyoutube.com In the case of 2,6-Dibromo-3-nitrobenzoic acid, the presence of two bromine atoms and a nitro group, all of which are electron-withdrawing, makes it a significantly stronger acid compared to benzoic acid itself. libretexts.orgopenstax.org The ortho positioning of the two bromine atoms can also introduce steric effects that influence the molecule's conformation and reactivity. youtube.com
Historical Development and Early Research Perspectives
While specific historical details on the initial synthesis of 2,6-Dibromo-3-nitrobenzoic acid are not extensively documented in readily available literature, the study of substituted benzoic acids has been a cornerstone of organic chemistry for over a century. Early research on substituted aromatics focused on understanding the directing effects of different functional groups in electrophilic substitution reactions. The synthesis of polysubstituted benzene (B151609) derivatives, like the title compound, would have been a logical extension of this foundational work. The development of reliable bromination and nitration techniques was crucial for accessing such highly functionalized molecules. quora.comquora.com
Significance and Research Interest in Polyhalogenated Nitrobenzoic Acids
Precursor Selection and Starting Material Strategies
The choice of starting material is paramount in the synthesis of this compound. The electronic properties of the substituents dictate the position of subsequent electrophilic additions. Both the nitro group and the carboxylic acid are meta-directing and deactivating, while bromine is ortho-, para-directing and deactivating. These directing effects fundamentally influence the synthetic approach.
Synthesis from 3-Nitrobenzoic Acid via Bromination
A logical, albeit challenging, starting point is 3-nitrobenzoic acid. sigmaaldrich.com In this precursor, both the nitro and the carboxylic acid groups direct incoming electrophiles to the meta positions relative to themselves (positions 5, and the sterically hindered positions 2 and 6).
The primary challenge in this approach is achieving dibromination at the 2 and 6 positions. Standard electrophilic bromination would preferentially occur at the 5-position, which is meta to both existing groups. Overcoming this inherent regioselectivity to force bromination at the more sterically hindered and electronically less favored 2 and 6 positions would necessitate specialized reaction conditions, potentially involving high temperatures, strong Lewis acid catalysts, or alternative brominating agents to override the directing effects of the existing substituents. Research into forcing bromination at sterically hindered positions adjacent to deactivating groups is an ongoing area of chemical synthesis.
Synthetic Routes Involving Brominated Nitrobenzene (B124822) Precursors
An alternative and potentially more controlled strategy involves the use of a precursor that already contains the desired bromine and nitro group arrangement. A plausible route could start from 2,6-dibromo-3-nitroaniline. The amino group in this precursor can be converted to a carboxylic acid functionality via a Sandmeyer reaction. wikipedia.orglibretexts.org The Sandmeyer reaction provides a versatile method for the conversion of an aryl amine to various functional groups, including nitriles, which can then be hydrolyzed to carboxylic acids. libretexts.org
The synthesis of the 2,6-dibromo-3-nitroaniline precursor itself would require a multi-step process, likely starting from a simpler substituted benzene. For instance, the synthesis of the isomeric 2,6-dibromo-4-nitrophenol (B181593) has been well-documented and involves the dibromination of p-nitrophenol in glacial acetic acid. orgsyn.org A similar approach could potentially be adapted for a 3-nitro-substituted precursor.
Bromination Techniques and Reaction Conditions
The introduction of two bromine atoms at specific positions on the benzene ring is a key step in the synthesis of this compound. The choice of bromination technique is critical for controlling the regioselectivity and yield of the reaction.
Direct Electrophilic Bromination Strategies
Direct electrophilic bromination of a benzoic acid or nitrobenzene derivative is a common method for introducing bromine atoms onto the aromatic ring. This typically involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as FeBr₃. However, as previously mentioned, the directing effects of the substituents on the starting material will govern the position of bromination. For a substrate like 3-nitrobenzoic acid, direct bromination is unlikely to yield the desired 2,6-dibromo product selectively.
To achieve bromination at less reactive positions, more forcing conditions or alternative brominating agents might be employed. The use of excess bromine at elevated temperatures can sometimes lead to multiple brominations, although this often results in a mixture of products.
Regioselective Bromination Approaches
Achieving regioselective bromination, particularly at sterically hindered positions, often requires more sophisticated methods. While not specifically documented for this compound, related syntheses provide insight into potential strategies. For example, the bromination of p-nitrophenol to 2,6-dibromo-4-nitrophenol is achieved in high yield using bromine in glacial acetic acid, demonstrating that under certain conditions, bromination can be directed ortho to a hydroxyl group and meta to a nitro group. orgsyn.org This suggests that the choice of solvent and reaction conditions can significantly influence the regiochemical outcome.
Nitration Procedures and Control of Selectivity
The introduction of the nitro group at the 3-position is another critical step. This is typically achieved through electrophilic nitration using a mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring.
A highly relevant analogue for the synthesis of this compound is the nitration of 2,6-difluorobenzoic acid. prepchem.com In this procedure, a mixture of nitric acid and sulfuric acid is added dropwise to a solution of 2,6-difluorobenzoic acid. The reaction is initially cooled and then the temperature is raised to drive the reaction to completion. The directing effects of the two ortho-fluorine atoms (ortho-, para-directing) and the meta-directing carboxylic acid group align to favor the introduction of the nitro group at the 3- and 5-positions. Given the electronic similarities between fluorine and bromine as halogen substituents, a similar outcome would be expected for the nitration of 2,6-dibromobenzoic acid.
The reaction conditions, particularly the temperature and the concentration of the nitrating mixture, are crucial for controlling the selectivity and preventing the formation of unwanted byproducts.
Mixed Acid Nitration Methodologies
Mixed acid nitration, employing a combination of nitric acid and sulfuric acid, is a common and effective method for the nitration of aromatic compounds. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
A representative procedure for the nitration of a related compound, benzoic acid, to 3-nitrobenzoic acid involves carefully controlled temperature conditions, typically below 10°C, to manage the exothermic nature of the reaction and minimize the formation of dinitrated byproducts. bldpharm.com A mixture of nitric acid, sulfuric acid, and sometimes sulfur trioxide is used to generate the nitronium ion. bldpharm.com
Directed Nitration for Specific Isomer Formation
Given the potential for mixture of isomers in direct nitration, directed nitration strategies can be employed to achieve higher regioselectivity. One possible, though not explicitly documented, approach for the synthesis of this compound could involve a multi-step sequence starting from a precursor where the desired substitution pattern is established early on.
For instance, a plausible route could begin with the nitration of a less substituted precursor, followed by the introduction of the bromine atoms and the carboxylic acid group. A patent describing the synthesis of the related compound 2-chloro-6-bromo-p-nitrobenzoic acid starts with the nitration of toluene, followed by reduction of the nitro group to an amine, protection of the amine, and then halogenation and oxidation steps. This highlights the complexity often required to synthesize highly substituted aromatic compounds with specific substitution patterns.
Carboxylation Reactions for Aromatic Systems
The introduction of a carboxyl group onto an aromatic ring can be achieved through various methods. For the synthesis of this compound, two potential carboxylation strategies are the use of Grignard reagents and the hydrolysis of nitriles.
Grignard Reagent Mediated Carboxylation
The reaction of a Grignard reagent with carbon dioxide is a classic and effective method for the formation of carboxylic acids. This approach would involve the formation of a Grignard reagent from a suitable aryl halide, followed by its reaction with solid carbon dioxide (dry ice).
In the context of synthesizing this compound, a potential precursor would be 1,3-dibromo-2-nitrobenzene (B169743). The reaction would proceed by forming the Grignard reagent at one of the bromine positions, which would then act as a nucleophile, attacking the electrophilic carbon of carbon dioxide. Subsequent acidification would yield the desired carboxylic acid.
A general procedure for the carboxylation of a Grignard reagent involves the slow addition of the Grignard reagent solution to a slurry of crushed dry ice in an inert solvent like diethyl ether. chemicalbook.com The reaction is highly exothermic and requires careful temperature control. After the addition is complete, the reaction mixture is typically warmed to room temperature and then quenched with an aqueous acid to protonate the carboxylate salt.
It is important to note that the presence of the nitro group in 1,3-dibromo-2-nitrobenzene could potentially interfere with the formation of the Grignard reagent, as nitro groups can react with organomagnesium compounds. Therefore, careful optimization of the reaction conditions would be necessary.
Nitrile Hydrolysis Approaches
Another established method for the synthesis of carboxylic acids is the hydrolysis of a corresponding nitrile. This two-step approach involves first the introduction of a cyano group onto the aromatic ring, followed by its hydrolysis to a carboxylic acid.
For the synthesis of this compound, this would necessitate the preparation of 2,6-dibromo-3-nitrobenzonitrile. The cyano group could potentially be introduced via a Sandmeyer reaction on the corresponding diazonium salt derived from 2,6-dibromo-3-nitroaniline.
Once the nitrile is obtained, it can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. Acidic hydrolysis is typically carried out using a strong acid such as sulfuric or hydrochloric acid, often with heating. Basic hydrolysis involves heating the nitrile with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to liberate the carboxylic acid.
While a direct documented synthesis of this compound via this method is not readily found, a patent for the synthesis of 2-methyl-3-fluoro-6-nitrobenzoic acid describes a route involving the conversion of a bromo-substituted intermediate to the corresponding cyano compound using cuprous cyanide, followed by hydrolysis with sulfuric acid and sodium nitrite (B80452). nih.gov This suggests the feasibility of the nitrile hydrolysis approach for related structures.
Multi-Step Synthesis Pathways and Intermediate Transformations
The synthesis of a complex molecule like this compound often requires a multi-step approach involving various intermediate transformations. The order of these steps is critical to ensure the correct regiochemistry and to avoid undesired side reactions.
A plausible, though not explicitly reported, multi-step pathway could start from a more readily available starting material. For example, a patent for the synthesis of 3-bromo-2-nitrobenzaldehyde (B145937) starts from 1,3-dibromo-2-nitrobenzene. google.com This synthesis involves a series of reactions including substitution, decarboxylation, and oxidation to ultimately arrive at the aldehyde. A similar strategy could potentially be adapted to synthesize this compound, where the final step would be an oxidation of a suitable precursor.
Another potential route could involve the synthesis of 2,6-dibromo-3,4,5-trimethoxybenzoic acid, which has been reported. nih.gov Although this is a different molecule, the synthetic strategy involving bromination and transhalogenation highlights methods for introducing bromine atoms onto a substituted benzoic acid. nih.gov
Process Optimization and Scalability Studies
There is currently no publicly available information regarding process optimization or scalability studies specifically for the synthesis of this compound. Such studies would be crucial for the transition from a laboratory-scale synthesis to a larger, industrial-scale production.
Key parameters that would need to be optimized include:
Reaction Conditions: Temperature, reaction time, and catalyst loading would need to be carefully controlled to maximize yield and minimize the formation of impurities.
Reagent Stoichiometry: The molar ratios of the reactants would need to be fine-tuned to ensure complete conversion and efficient use of materials.
Solvent Selection: The choice of solvent can significantly impact reaction rates, solubility of intermediates, and ease of product isolation.
Work-up and Purification: Efficient and scalable methods for isolating and purifying the final product would need to be developed. This could involve techniques such as crystallization, extraction, and chromatography.
Safety Considerations: A thorough hazard analysis would be required to ensure the safe handling of all reagents and intermediates, especially on a larger scale.
Data from such optimization studies would be essential for developing a robust, cost-effective, and safe manufacturing process for this compound.
Reactions of the Carboxyl Group
The carboxyl group (-COOH) is a versatile functional group that can undergo several transformations, including esterification, amidation, reduction, and decarboxylation. The presence of two ortho-bromine atoms can introduce significant steric hindrance, potentially influencing the reaction rates and conditions required for these transformations.
Esterification and Amidation Reactions
Esterification: The conversion of this compound to its corresponding esters can be achieved through various standard methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. For instance, the reaction with methanol (B129727) would yield methyl 2,6-dibromo-3-nitrobenzoate. Given the steric hindrance from the ortho-bromo substituents, this reaction may require more forcing conditions, such as higher temperatures and longer reaction times, compared to less substituted benzoic acids. A patent describing the esterification of various nitrobenzoic acids suggests that using an excess of the alcohol (300 to 600 mol%) in an inert solvent with a polyfluoroalkanesulfonic acid catalyst at temperatures between 60 to 120 °C can produce the corresponding alkyl nitrobenzoates in good yields. google.com
Amidation: The carboxyl group can also be converted to an amide. This transformation typically proceeds via an activated carboxylic acid derivative, such as an acyl chloride. For example, treatment of this compound with thionyl chloride (SOCl₂) would form the highly reactive 2,6-dibromo-3-nitrobenzoyl chloride. This intermediate can then be reacted with a primary or secondary amine to furnish the corresponding N-substituted amide. A study on the synthesis of azo-bis-ebselen compounds demonstrated the amidation of the closely related 2-bromo-3-nitrobenzoic acid. orgsyn.org In this procedure, the acid was refluxed with thionyl chloride and a catalytic amount of DMF. orgsyn.org The resulting acyl chloride was then reacted with aniline at room temperature to produce 2-bromo-N-phenyl-3-nitrobenzamide. orgsyn.org A similar pathway is expected for this compound.
Table 1: Representative Esterification and Amidation Reactions
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| This compound | Methanol, H₂SO₄ | Methyl 2,6-dibromo-3-nitrobenzoate | Fischer Esterification |
Reduction to Alcohol and Aldehyde Derivatives
The reduction of the carboxylic acid group in this compound to a primary alcohol or an aldehyde is a challenging transformation due to the presence of the easily reducible nitro group.
Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. chemistrysteps.comchemguide.co.uklibretexts.org However, LiAlH₄ would also readily reduce the nitro group. nih.gov Therefore, a selective reduction of the carboxyl group in the presence of a nitro group is generally not feasible with such powerful, unselective hydrides. Borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another reagent that can reduce carboxylic acids. khanacademy.org While borane is generally more selective than LiAlH₄, it can also reduce nitro groups, although typically at a slower rate than carboxylic acids. The reaction would likely yield a mixture of products, including the desired 2,6-dibromo-3-nitrophenyl)methanol, as well as the product of nitro group reduction.
Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is a notoriously difficult transformation to control because aldehydes are more susceptible to reduction than the starting carboxylic acid. chemguide.co.uk Direct conversion is not typically possible with standard reducing agents. A multi-step approach is usually necessary, which might involve first converting the carboxylic acid to a more reactive derivative like an acid chloride or an ester. These derivatives can then be partially reduced to the aldehyde using milder, sterically hindered reducing agents like lithium tri-tert-butoxyaluminum hydride (for acid chlorides) or diisobutylaluminum hydride (DIBAL-H) (for esters), often at low temperatures. libretexts.org However, the challenge of selectivity over the nitro group reduction remains a significant hurdle.
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group, of aromatic carboxylic acids is generally difficult and requires high temperatures or specific catalytic systems. The presence of electron-withdrawing groups, such as the nitro group and bromine atoms in this compound, can influence the feasibility of this reaction.
Some methods for the decarboxylation of aromatic acids include the Hunsdiecker reaction, which involves the treatment of the silver salt of the carboxylic acid with bromine. cdnsciencepub.com This method has been reported to give good yields for nitrobenzoic acids. cdnsciencepub.com Another approach involves copper-catalyzed decarboxylation reactions. For instance, a system using copper nanoparticles has been developed for the decarboxylation of ortho-substituted benzoic acids. researchgate.net More recent advancements include photoinduced, copper-catalyzed decarboxylative hydroxylation to produce phenols from benzoic acids under mild conditions (35 °C). nih.gov Applying such a method to this compound could potentially lead to the formation of 2,6-dibromo-3-nitrophenol.
Transformations of the Nitro Group
The nitro group (-NO₂) is a versatile functional group that can be readily transformed into other nitrogen-containing functionalities, most notably an amino group. This transformation is a key step in the synthesis of many complex organic molecules.
Reductive Amination and Derivatives
The reduction of the nitro group in this compound to an amino group yields 3-amino-2,6-dibromobenzoic acid. This transformation is a crucial step as the resulting aniline derivative opens up a wide array of subsequent chemical modifications.
A variety of reducing agents can be employed for the reduction of aromatic nitro groups. nih.gov Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. nih.gov However, care must be taken as the bromine atoms can be susceptible to hydrodehalogenation under these conditions. Chemical reducing agents are often preferred for their selectivity. Metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, are classic reagents for this purpose. nih.gov More modern and milder methods include the use of sodium dithionite (B78146) (Na₂S₂O₄) or hydrazine (B178648) in the presence of a catalyst. nih.gov A particularly effective method for the selective reduction of nitro groups in the presence of other reducible functionalities, such as halogens and carboxylic acids, involves the use of hydrazine glyoxylate (B1226380) with zinc or magnesium powder. cdnsciencepub.com This system has been shown to rapidly reduce aromatic nitro compounds at room temperature in high yields without affecting other sensitive groups. cdnsciencepub.com
The resulting 3-amino-2,6-dibromobenzoic acid is a valuable synthetic intermediate. The amino group can undergo a wide range of reactions, including acylation, alkylation, and sulfonylation, to produce a diverse library of derivatives.
Table 2: Representative Nitro Group Reduction Reactions
| Starting Material | Reagents | Product | Key Feature |
|---|---|---|---|
| This compound | Fe, CH₃COOH | 3-Amino-2,6-dibromobenzoic acid | Classic, cost-effective method |
| This compound | SnCl₂·2H₂O, HCl | 3-Amino-2,6-dibromobenzoic acid | Common laboratory method |
| This compound | H₂NNH₂, Zn powder, Glyoxylic acid | 3-Amino-2,6-dibromobenzoic acid | Selective, mild conditions cdnsciencepub.com |
| This compound | H₂, Pd/C | 3-Amino-2,6-dibromobenzoic acid | Potential for dehalogenation |
Potential for Diazotization Reactions
The primary aromatic amine, 3-amino-2,6-dibromobenzoic acid, obtained from the reduction of the parent nitro compound, can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0-5 °C). khanacademy.org This process converts the amino group into a highly reactive diazonium salt, 2,6-dibromo-3-carboxybenzenediazonium chloride.
Diazonium salts are exceptionally versatile intermediates in organic synthesis and can be used to introduce a wide range of substituents onto the aromatic ring through Sandmeyer-type reactions. For example, treatment of the diazonium salt with:
Copper(I) chloride (CuCl) or copper(I) bromide (CuBr) would yield 2,6-dibromo-3-chloro- or 2,6-dibromo-3-bromobenzoic acid, respectively.
Copper(I) cyanide (CuCN) would introduce a cyano group, forming 2,6-dibromo-3-cyanobenzoic acid.
Potassium iodide (KI) would lead to the formation of 2,6-dibromo-3-iodobenzoic acid.
Heating the diazonium salt in water would result in the formation of 2,6-dibromo-3-hydroxybenzoic acid.
The diazotization of aminobenzoic acids has been demonstrated to be a feasible route to important chemical platforms. chemistrysteps.comresearchgate.netnih.gov For instance, 2-aminobenzoic acid can be converted to salicylic (B10762653) acid (2-hydroxybenzoic acid) by diazotization followed by hydrolysis. chemistrysteps.comresearchgate.net This suggests that 3-amino-2,6-dibromobenzoic acid would readily undergo similar transformations, providing a powerful synthetic handle for further functionalization of the aromatic core.
Reactivity of Bromine Substituents
The two bromine atoms on the aromatic ring of this compound are key sites for chemical modification. Their reactivity is influenced by the electron-withdrawing nature of the adjacent nitro and carboxylic acid groups.
Halogen atoms on an aromatic ring that are activated by electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). nih.gov In this compound, the nitro group strongly activates the ortho- and para-positioned halogens towards nucleophilic attack. This allows for the displacement of one or both bromine atoms by a variety of nucleophiles.
Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. For instance, reaction with an amine could lead to the formation of a diaminonitrobenzoic acid derivative. The reaction typically proceeds under basic conditions to facilitate the departure of the bromide ion. The presence of two bromine atoms allows for sequential substitution, potentially leading to the synthesis of unsymmetrically substituted derivatives by carefully controlling the reaction conditions and stoichiometry of the nucleophile.
Halogen-metal exchange is a powerful tool for the formation of organometallic reagents, which can then be reacted with various electrophiles. mdpi.com This reaction typically involves the treatment of an aryl halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.edu In the case of this compound, the bromine atoms can undergo exchange with a metal, such as lithium or magnesium. mdpi.com
The regioselectivity of the exchange can be influenced by the directing effects of the other substituents on the ring. The carboxylic acid group, being acidic, would first be deprotonated by the organolithium reagent. Subsequent halogen-metal exchange would likely occur at the bromine atom ortho to the carboxylate group due to a chelation effect. mdpi.com The resulting aryllithium or arylmagnesium species can then be trapped with a range of electrophiles, such as carbon dioxide (to form a dicarboxylic acid), aldehydes, or ketones. researchgate.net It is crucial to perform these reactions at low temperatures to avoid unwanted side reactions, such as attack on the nitro group. tcnj.edu
Palladium-catalyzed cross-coupling reactions have become indispensable methods for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com The bromine substituents of this compound serve as excellent handles for these transformations.
Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govresearchgate.net this compound can undergo Suzuki coupling to form biaryl compounds. researchgate.net By using different boronic acids, a wide variety of aryl or heteroaryl groups can be introduced at the 2- and 6-positions. The reaction conditions, including the choice of catalyst, ligand, and base, can be optimized to achieve high yields and selectivity. nih.govrsc.org
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst, a copper(I) co-catalyst, and a base. rsc.orgresearchgate.net The bromine atoms of this compound can be substituted with alkynyl groups through Sonogashira coupling, providing access to arylethynyl derivatives. researchgate.net These products can be valuable intermediates in the synthesis of more complex molecules.
Heck Coupling: The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide in the presence of a palladium catalyst and a base. semanticscholar.orgresearchgate.net This reaction can be used to introduce vinyl groups at the positions of the bromine atoms in this compound. youtube.combeilstein-journals.org The choice of phosphine (B1218219) ligand and base is critical for the success of the Heck reaction. semanticscholar.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(OAc)2 / SPhos | Biaryl derivative |
| Sonogashira | Terminal alkyne | PdCl2(PPh3)2 / CuI | Arylalkyne derivative |
| Heck | Alkene | Pd(OAc)2 / PPh3 | Arylalkene derivative |
Electrophilic Aromatic Substitution on the Core Structure
The benzene ring of this compound is highly deactivated towards electrophilic aromatic substitution due to the presence of three strong electron-withdrawing groups: two bromine atoms, a nitro group, and a carboxylic acid group. libretexts.org These groups significantly reduce the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.
The nitro group is a powerful deactivating group and a meta-director. libretexts.orgyoutube.com The bromine atoms are also deactivating but are ortho-, para-directing. The carboxylic acid group is another deactivating and meta-directing substituent. Considering the combined effects of these substituents, any further electrophilic substitution would be extremely difficult to achieve and would require harsh reaction conditions. libretexts.org If a reaction were to occur, the incoming electrophile would likely be directed to the position meta to the nitro and carboxylic acid groups, which is the C5 position. However, the steric hindrance from the adjacent bromine atom at C6 would also play a significant role. In practice, forcing electrophilic substitution on such a deactivated ring is often not a synthetically viable strategy.
Investigations into Reaction Mechanisms and Kinetics
The study of reaction mechanisms and kinetics provides valuable insights into the reactivity of this compound and allows for the optimization of reaction conditions.
Kinetic studies of nucleophilic aromatic substitution reactions on similar activated dihalobenzenes have shown that the reaction rates are dependent on the nature of the nucleophile, the leaving group, and the solvent. nih.gov For palladium-catalyzed cross-coupling reactions, the mechanism involves a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination. youtube.com Understanding the rate-determining step of this cycle is crucial for catalyst and ligand design. For example, in Suzuki couplings, the transmetalation step is often rate-limiting.
Kinetic profiling of reactions can reveal important information about reaction intermediates and the influence of byproducts. For instance, in some reactions, the formation of byproducts can inhibit the catalyst or sequester reactants, leading to a decrease in reaction rate over time. acs.org Detailed mechanistic investigations often employ techniques such as in-situ spectroscopy (e.g., NMR, IR) and computational modeling to elucidate the structures of intermediates and transition states.
Spectroscopic and Advanced Structural Elucidation of 2,6 Dibromo 3 Nitrobenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 2,6-Dibromo-3-nitrobenzoic acid, a combination of ¹H and ¹³C NMR, supplemented by advanced 2D techniques, would be employed to assign all proton and carbon signals unambiguously.
The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the limited number of protons on the aromatic ring. The protons' chemical shifts are significantly influenced by the anisotropic effects of the benzene (B151609) ring and the electronic effects of the substituents (two bromine atoms, a nitro group, and a carboxylic acid group).
The aromatic region would feature two signals corresponding to the two adjacent protons on the ring (H-4 and H-5).
H-5 Proton: This proton is expected to appear as a doublet, being split by the adjacent H-4. Its chemical shift would be influenced by the ortho-bromine and para-nitro substituents.
H-4 Proton: This proton is also expected to appear as a doublet, split by H-5. It is positioned between the nitro group (meta) and another bromine atom (meta), which will influence its downfield shift.
Carboxylic Acid Proton: A broad singlet is anticipated for the acidic proton of the carboxyl group (-COOH). This signal's position is highly dependent on the solvent and concentration and would typically appear far downfield.
The expected coupling constant (³J) between the ortho-protons H-4 and H-5 would be in the typical range for aromatic systems (approximately 7-9 Hz).
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |
| -COOH | > 12.0 | broad singlet | - | 1H |
| H-4 | 7.8 - 8.2 | doublet | ~8.0 | 1H |
| H-5 | 7.5 - 7.9 | doublet | ~8.0 | 1H |
The proton-decoupled ¹³C NMR spectrum of this compound should display seven distinct signals, one for each of the seven carbon atoms in the molecule, as there is no molecular symmetry. The chemical shifts are predicted based on the known effects of the various substituents on the benzene ring.
Carboxyl Carbon (C-7): The carbon of the carboxylic acid group is expected to be the most deshielded, appearing at the lowest field.
Substituted Aromatic Carbons (C-1, C-2, C-3, C-6): The carbons directly attached to the electron-withdrawing bromine and nitro groups (C-2, C-3, C-6) and the carboxylic acid (C-1) will have their chemical shifts significantly affected. Carbons bearing bromine atoms (C-2, C-6) are typically shifted to values around 120-130 ppm. The carbon attached to the nitro group (C-3) would be deshielded, while the carbon attached to the carboxyl group (C-1) would also be found downfield.
Protonated Aromatic Carbons (C-4, C-5): The carbons bonded to hydrogen atoms (C-4, C-5) will appear in the typical aromatic region, with their specific shifts influenced by the neighboring substituents.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-7 (-COOH) | 165 - 170 |
| C-1 | 130 - 135 |
| C-2 | 120 - 125 |
| C-3 | 145 - 150 |
| C-4 | 128 - 133 |
| C-5 | 125 - 130 |
| C-6 | 122 - 127 |
To confirm the structural assignments from 1D NMR, several 2D NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between H-4 and H-5, confirming their ortho-relationship. This is the only expected correlation in the aromatic proton region.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms. It would definitively link the H-4 signal to the C-4 signal and the H-5 signal to the C-5 signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for assigning the quaternary (non-protonated) carbons. Correlations would be expected from H-5 to C-1, C-3, and C-4, and from H-4 to C-2, C-6, and C-5. The carboxylic acid proton could show a correlation to C-1 and C-2, further solidifying the assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could reveal through-space interactions. For instance, a NOESY correlation between the carboxylic acid proton and H-5 might be observed depending on the preferred conformation of the carboxyl group, providing insight into the molecule's spatial arrangement.
Vibrational Spectroscopy
Vibrational spectroscopy, including both FT-IR and Raman techniques, provides critical information about the functional groups present in a molecule.
The FT-IR spectrum of this compound would be characterized by the vibrational modes of its functional groups.
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.
C-H Stretch: Aromatic C-H stretching vibrations would appear as weak to medium bands around 3050-3100 cm⁻¹.
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretching of the carboxylic acid should be present in the range of 1700-1725 cm⁻¹. The conjugation with the aromatic ring and potential intramolecular hydrogen bonding could influence this position.
N-O Stretches: The nitro group (NO₂) will exhibit two characteristic stretching vibrations: an asymmetric stretch (strong) around 1520-1560 cm⁻¹ and a symmetric stretch (medium) around 1340-1380 cm⁻¹.
C=C Stretches: Aromatic ring C=C stretching vibrations are expected as multiple bands in the 1450-1600 cm⁻¹ region.
C-Br Stretches: The C-Br stretching vibrations typically occur in the fingerprint region, expected below 700 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Aromatic C-H | C-H stretch | 3050 - 3100 | Medium |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |
| Nitro Group | Asymmetric N-O stretch | 1520 - 1560 | Strong |
| Nitro Group | Symmetric N-O stretch | 1340 - 1380 | Medium |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium-Weak |
| Carbon-Bromine | C-Br stretch | < 700 | Medium-Strong |
Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations based on changes in polarizability.
Symmetric Vibrations: The symmetric stretching of the nitro group (around 1340-1380 cm⁻¹) is often stronger and more easily observed in Raman spectra compared to FT-IR.
Aromatic Ring Vibrations: The aromatic ring breathing modes, which are often weak in the IR spectrum, typically give rise to strong signals in the Raman spectrum.
C-Br and C-N Bonds: The vibrations involving the heavier atoms like C-Br and the C-N bond of the nitro group are also expected to be Raman active and would appear in the lower frequency region of the spectrum.
The combination of FT-IR and Raman spectroscopy would provide a comprehensive vibrational profile, allowing for the confident identification of all key functional groups within the this compound structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the molecular formula C₇H₃Br₂NO₄, the theoretical monoisotopic mass can be calculated with high precision. This calculated value serves as a benchmark for experimental measurements.
The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) with their characteristic isotopic distribution results in a distinctive pattern in the mass spectrum. The HRMS spectrum would exhibit a unique isotopic cluster for the molecular ion [M]⁻ or its protonated form [M+H]⁺, which can definitively confirm the presence of two bromine atoms in the structure.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₃Br₂NO₄ |
| Monoisotopic Mass | 324.84288 Da |
| Average Mass | 324.91 g/mol |
Note: The monoisotopic mass is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). Data is inferred from the isomeric compound 2,5-dibromo-3-nitrobenzoic acid. chemsrc.com
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a specific, publicly available crystal structure for this compound has not been reported, its solid-state characteristics can be inferred from the well-documented structures of related substituted benzoic acids.
It is widely documented that benzoic acids in the solid state commonly form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. libretexts.org It is highly probable that this compound would adopt a similar packing motif. In this arrangement, two molecules are linked head-to-head, forming a characteristic eight-membered ring.
Without experimental data, the specific unit cell parameters (such as crystal system, space group, and cell dimensions a, b, c, α, β, γ) for this compound remain undetermined. These parameters define the size and shape of the repeating unit of the crystal lattice.
The primary intermolecular interaction governing the crystal structure of this compound is expected to be the strong hydrogen bond between the carboxylic acid groups of two adjacent molecules, forming the dimer structure mentioned above. This O-H···O interaction is a robust and highly directional force that dictates the primary supramolecular assembly. libretexts.orgresearchgate.net
C-H···O interactions: Hydrogen atoms on the aromatic ring can form weak hydrogen bonds with the oxygen atoms of the nitro or carboxyl groups of neighboring molecules.
Halogen bonding: The bromine atoms, particularly due to their electron-withdrawing nature enhanced by the adjacent nitro group, could act as halogen bond donors, interacting with oxygen atoms from nitro or carboxyl groups on other molecules (C-Br···O).
π-π stacking: The aromatic rings of the molecules may stack on top of each other, contributing to the stability of the crystal lattice through van der Waals forces.
These combined interactions create a complex three-dimensional network that defines the solid-state structure.
The conformation of this compound in the solid state is determined by the spatial arrangement of its substituent groups around the central benzene ring. A key feature is the potential for steric hindrance between the bulky bromine atom at position 2 and the adjacent carboxylic acid group at position 1.
This steric strain would likely force the carboxylic acid group to rotate out of the plane of the benzene ring. The dihedral angle between the plane of the carboxyl group and the plane of the aromatic ring would be a critical parameter in its conformational description. Similarly, the nitro group at position 3, situated between two bromine atoms, would also experience significant steric pressure, likely causing it to twist out of the ring plane. The precise torsion angles of these functional groups are essential for a complete conformational picture and would be determined from X-ray diffraction data. The interplay between minimizing steric repulsion and optimizing intermolecular interactions dictates the final, lowest-energy conformation adopted in the crystal.
Computational and Theoretical Chemistry Studies of 2,6 Dibromo 3 Nitrobenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties that may be difficult or expensive to measure experimentally.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For 2,6-dibromo-3-nitrobenzoic acid, DFT calculations would typically be employed to optimize the molecular geometry, predict vibrational frequencies (IR and Raman spectra), and determine electronic properties such as ionization potential and electron affinity. A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net However, no specific DFT studies for this compound have been identified in the public domain.
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy. While these methods are computationally more intensive than DFT, they can provide highly accurate benchmarks for molecular properties. A literature search did not yield any published ab initio calculations specifically for this compound.
Molecular Geometry and Electronic Structure Analysis
Understanding the three-dimensional arrangement of atoms and the distribution of electrons is crucial for predicting a molecule's chemical behavior.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. quora.com For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity. Regrettably, no specific HOMO-LUMO analysis for this compound is available in the literature.
Prediction of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, as well as its Infrared (IR) and Raman vibrational spectra. These predicted spectra can aid in the identification and characterization of the compound. While general principles of spectroscopic prediction are well-established, specific predicted data for this compound is not available.
Computational NMR Chemical Shift Prediction
There are currently no published studies detailing the computational prediction of 1H or 13C NMR chemical shifts for this compound. This type of analysis, often performed using Density Functional Theory (DFT) or other quantum mechanical methods, is a powerful tool for confirming molecular structures and understanding the electronic environment of atoms within a molecule. For substituted benzoic acids, computational NMR predictions help in assigning spectral peaks, especially in cases of complex substitution patterns where experimental assignment can be ambiguous.
Reaction Pathway Modeling and Energetics
No computational studies on the modeling of reaction pathways or the energetics of reactions involving this compound have been found in the surveyed literature. This area of research would be valuable for understanding the reactivity of the compound, predicting the feasibility of different chemical transformations, and elucidating reaction mechanisms at a molecular level. For instance, modeling could provide insights into electrophilic or nucleophilic substitution reactions, or the decarboxylation process.
Molecular Dynamics Simulations
There is no evidence of molecular dynamics (MD) simulations being applied to study this compound or its interactions in a broader context, such as in solution or within a biological system. MD simulations are a powerful tool for exploring the conformational landscape of a molecule and its interactions with its environment over time.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Key Intermediate in Complex Organic Synthesis
A chemical intermediate is a substance that is produced during a chemical reaction and then undergoes further reactions to yield the final product. The structure of 2,6-Dibromo-3-nitrobenzoic acid, featuring two bromine atoms, a nitro group, and a carboxylic acid on an aromatic ring, suggests a high potential for reactivity and use as a building block in organic synthesis. The bromine atoms can be replaced or used in coupling reactions, the nitro group can be reduced to an amine, and the carboxylic acid provides a handle for various transformations.
Despite this theoretical potential, no specific, documented examples of this compound being used as a key intermediate in complex organic synthesis have been identified in the available research.
Precursor for Dyes and Pigments (excluding specific therapeutic agents)
Nitroaromatic and bromoaromatic compounds are foundational in the synthesis of many classes of dyes and pigments. For instance, related compounds like 3-nitrobenzoic acid serve as general intermediates in dye manufacturing. However, there is no specific evidence in the scientific literature or patent records to indicate that this compound is utilized as a precursor for the synthesis of dyes or pigments.
Synthesis of Functionalized Aromatic Compounds
The functional groups present on this compound make it a plausible candidate for creating more complex functionalized aromatic molecules. In principle, the bromine and nitro groups could be selectively substituted or transformed to introduce new functionalities. For example, related bromo-nitrobenzoic acids are used to prepare derivatives like substituted isocoumarins and benzaldehydes. However, specific research detailing such transformations originating from this compound is not available.
Contributions to Polymer and Coating Development
Chemical compounds can be integrated into polymers or used to treat surfaces to enhance their properties. This can involve building the compound into the polymer's main chain or using it to modify a surface for better adhesion or functionality.
Incorporation into Polymer Backbones
There is no information available in scientific literature or patents that describes the incorporation of this compound into polymer backbones. Such an application would typically require the compound to have at least two reactive sites that can link with other monomers to form a polymer chain. While the carboxylic acid group is a reactive site, further functionalization would be necessary for it to act as a monomer in most polymerization reactions, and no such applications are documented.
Surface Modification and Adhesion Promotion
While various acids and silanes are used to modify surfaces to improve adhesion for coatings and polymers, there are no documented studies or industrial applications that cite the use of this compound for this purpose.
Applications in Environmental Chemistry Research
The study of nitroaromatic compounds is a significant area of environmental chemistry, often focusing on their synthesis, biodegradation, and potential as contaminants. Research into the environmental fate and impact of such compounds is crucial. However, there is no specific environmental chemistry research available that focuses on this compound.
Studies on Pollutant Degradation Mechanisms
No specific studies on the degradation mechanisms of this compound have been published. Research on the biodegradation of brominated organic compounds, such as flame retardants, has shown that microbial consortia can degrade these compounds, often through dehalogenation mechanisms. mdpi.com It is plausible that this compound could be susceptible to similar microbial degradation pathways, but specific research is lacking.
Development of Remediation Strategies
Due to the absence of studies on its environmental fate and degradation, no specific remediation strategies for this compound have been developed.
Catalytic Applications
No information regarding the catalytic applications of this compound was found in the available scientific literature. While some benzoic acid derivatives are used in catalysis, for example in Brønsted acid-catalyzed reactions, there are no documented instances of this compound being used for such purposes. nih.gov
Future Research Directions and Emerging Trends
Development of More Sustainable Synthetic Routes
The traditional synthesis of halogenated nitroaromatic compounds often involves harsh conditions and the use of hazardous reagents, making the development of sustainable synthetic routes a primary area of future research.
Furthermore, research into heterogeneous catalysis could lead to more sustainable processes. The use of solid acid catalysts or zeolites can facilitate the nitration and bromination steps, allowing for easier separation and recycling of the catalyst, thereby reducing waste streams.
Exploration of Novel Reactivity and Catalysis
The three distinct functional groups on the 2,6-Dibromo-3-nitrobenzoic acid ring—the carboxylic acid, the two bromine atoms, and the nitro group—each offer opportunities for novel reactivity and catalytic applications.
Advanced Materials Development Leveraging Unique Properties
Halogenated nitroaromatic compounds are known precursors in the synthesis of various industrial chemicals, including dyes and polymers. The unique structure of this compound makes it a promising building block for advanced materials.
The presence of multiple reactive sites allows for its potential use as a monomer in the synthesis of novel polymers. For instance, the carboxylic acid could be used for polyester (B1180765) or polyamide formation, while the bromo groups could be sites for polymerization via cross-coupling reactions. The resulting polymers could exhibit interesting properties such as flame retardancy, due to the bromine content, and high thermal stability.
Furthermore, the compound could be explored as a ligand for the synthesis of metal-organic frameworks (MOFs). The carboxylic acid group is a common linker in MOF chemistry, and the bromo and nitro substituents could be used to tune the electronic properties and pore environment of the resulting framework. These tailored MOFs could have applications in gas storage, catalysis, or sensing.
Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry
The complexity of a molecule like this compound, with its multiple interacting functional groups, makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing chemical research by enabling the prediction of properties, reaction outcomes, and synthetic pathways. chemcopilot.comresearchgate.net
Future research could employ ML models to predict the physicochemical properties of this compound and its derivatives. nih.gov This can accelerate the discovery of molecules with desired characteristics without the need for extensive experimental work. For instance, ML can predict properties like solubility, toxicity, and electronic properties, which are crucial for materials science and environmental applications. consensus.appnih.gov
Moreover, ML can be used to predict the regioselectivity and stereoselectivity of reactions involving this compound. For example, in cross-coupling reactions, ML models could predict which of the two bromine atoms is more likely to react under specific conditions. acs.org This predictive power can guide experimental design and minimize the formation of unwanted byproducts. chemcopilot.com
Investigation of Environmental Fate and Transformation Pathways (chemical aspects)
Understanding the environmental fate of synthetic chemicals is of paramount importance. Halogenated nitroaromatic compounds can be environmental pollutants, and their persistence and transformation in the environment need to be thoroughly investigated.
Future research should focus on the chemical aspects of the environmental fate of this compound. This includes studying its abiotic degradation pathways, such as photolysis and hydrolysis, under various environmental conditions. The presence of bromine atoms and a nitro group on the aromatic ring likely influences its susceptibility to degradation.
The biotic degradation of this compound is another critical area of research. Studies on the mycodegradation of other halogenated nitroaromatic compounds have shown that certain fungi can effectively break down these pollutants. Investigating the microbial and enzymatic degradation pathways of this compound could lead to the development of bioremediation strategies for contaminated sites.
Data Tables
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Approach | Description | Potential Advantages |
| Photochemical Nitration | Use of light to initiate the nitration reaction, often with milder reagents. | Reduced use of harsh acids, lower energy consumption, potentially higher selectivity. |
| Mechanochemistry | Solid-state reactions with minimal or no solvent. | Drastic reduction in solvent waste, potential for new reaction pathways. |
| Heterogeneous Catalysis | Use of solid catalysts (e.g., zeolites) for nitration and bromination. | Easy separation and recycling of catalysts, reduced waste, continuous processing possibilities. |
| Recyclable Nitrating Agents | Development of organic nitrating agents that can be regenerated and reused. | Reduced waste, lower cost over multiple cycles. |
Table 2: Future Research on the Reactivity of this compound Functional Groups
| Functional Group | Potential Reaction | Research Focus |
| Bromo | Cross-coupling (Suzuki, Heck, etc.) | Selective mono- or di-functionalization, development of novel catalysts. |
| Bromo | Reductive Dehalogenation | Light-mediated and catalytic methods for selective debromination. |
| Nitro | Reduction to Amine | Chemoselective reduction methods, green catalysts (e.g., photocatalysts). |
| Carboxylic Acid | Derivatization | Synthesis of esters, amides, acid halides for further functionalization. |
| Carboxylic Acid | Decarboxylation | Radical and photo-induced methods for generating novel substituted aromatics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
